tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Mechanism of Action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, a part of the compound, is known for its unique reactivity pattern in chemical transformations .
Biochemical Pathways
The tert-butyl group, a part of the compound, is known to be involved in various biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the piperidine ring. This can be achieved through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of Functional Groups: The amino and methoxy groups are introduced through selective functionalization reactions. For example, the amino group can be introduced via reductive amination, while the methoxy group can be added through nucleophilic substitution.
tert-Butyl Protection: The tert-butyl group is introduced to protect the carboxylate functionality. This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the carboxylate group can produce alcohols.
Scientific Research Applications
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is structurally similar but contains a chloro and dihydroxy group instead of the amino and methoxy groups.
tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a methoxy group.
Uniqueness
- The presence of both the amino and methoxy groups in tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate provides unique reactivity and biological activity compared to its analogs. The tert-butyl group also offers steric protection, enhancing the compound’s stability and selectivity in reactions .
Properties
CAS No. |
2101218-75-9 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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